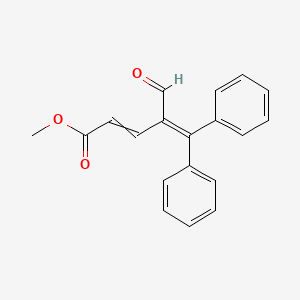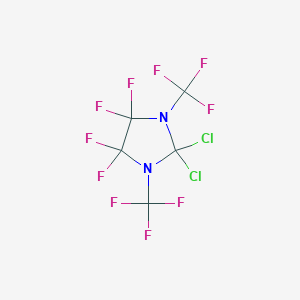
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C₅Cl₂F₁₀N₂. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a chlorinating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The fluorinated imidazolidine ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
作用機序
The mechanism of action of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a unique balance of chemical properties that make it suitable for specialized applications in various fields.
特性
CAS番号 |
91584-67-7 |
|---|---|
分子式 |
C5Cl2F10N2 |
分子量 |
348.95 g/mol |
IUPAC名 |
2,2-dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Cl2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
InChIキー |
ZOHYOTYFVXOGTL-UHFFFAOYSA-N |
正規SMILES |
C1(C(N(C(N1C(F)(F)F)(Cl)Cl)C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


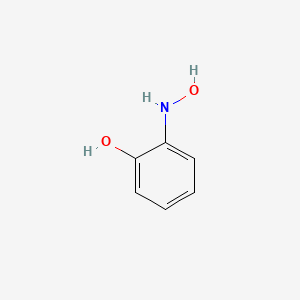
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

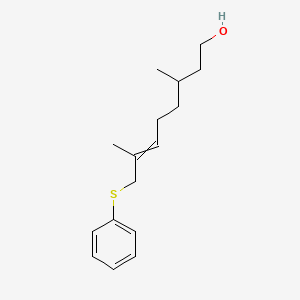
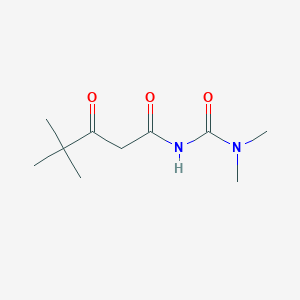
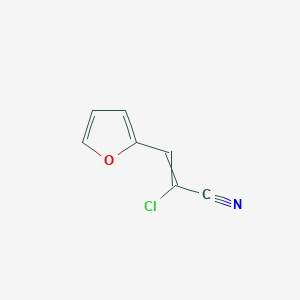
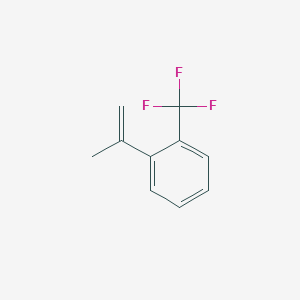
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
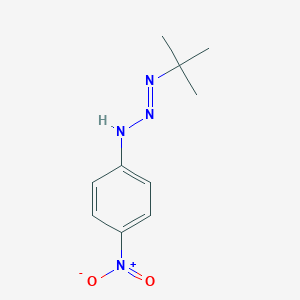

![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
